5-(Iodomethyl)-5-phenyloxolan-2-one
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Overview
Description
5-(Iodomethyl)-5-phenyloxolan-2-one is an organic compound that belongs to the class of oxolanes. This compound is characterized by the presence of an iodomethyl group and a phenyl group attached to an oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethyl)-5-phenyloxolan-2-one typically involves the iodination of a precursor compound. One common method is the reaction of chloromethyl pivalate with sodium iodide in ethyl acetate as a solvent. This reaction is carried out under reflux conditions for about 6 hours, resulting in the formation of the desired iodomethyl compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
5-(Iodomethyl)-5-phenyloxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Sodium iodide in ethyl acetate under reflux conditions.
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions include oxirane derivatives, methyl derivatives, and various substituted oxolanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Iodomethyl)-5-phenyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeling agent in biological studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Iodomethyl)-5-phenyloxolan-2-one involves its reactivity with various nucleophiles and electrophiles. The iodomethyl group is particularly reactive, allowing for the formation of new carbon-iodine bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
Iodomethane: Similar in that it contains an iodomethyl group but lacks the oxolane ring.
Chloromethyl pivalate: A precursor in the synthesis of 5-(Iodomethyl)-5-phenyloxolan-2-one.
Oxirane derivatives: Structurally related due to the presence of an oxirane ring.
Uniqueness
This compound is unique due to the combination of an iodomethyl group and a phenyl-substituted oxolane ring. This unique structure imparts specific reactivity and properties that are not found in simpler compounds like iodomethane or chloromethyl pivalate.
Properties
CAS No. |
183370-67-4 |
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Molecular Formula |
C11H11IO2 |
Molecular Weight |
302.11 g/mol |
IUPAC Name |
5-(iodomethyl)-5-phenyloxolan-2-one |
InChI |
InChI=1S/C11H11IO2/c12-8-11(7-6-10(13)14-11)9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
AVIWNYCSECCECP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1=O)(CI)C2=CC=CC=C2 |
Origin of Product |
United States |
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